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Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157 Get Quote

(R,R,S)-GAT107 is a potent and selective positive allosteric modulator (PAM) and direct

allosteric activator (DAA) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5]

These properties make it a valuable research tool for investigating the therapeutic potential of

α7 nAChR activation in various cellular models, particularly those related to inflammation,

neuroinflammation, and oxidative stress. This document provides detailed application notes

and protocols for the use of (R,R,S)-GAT107 in cell culture, with a focus on macrophage-like

cell lines.

Mechanism of Action
(R,R,S)-GAT107, also referred to as GAT107, enhances the response of α7 nAChRs to

orthosteric agonists like acetylcholine (ACh) and can also directly activate the receptor in the

absence of an agonist.[1][2] It binds to an allosteric site distinct from the orthosteric (agonist-

binding) site and the classical PAM site.[1][2] A key feature of GAT107 is its ability to produce a

persistent potentiation of agonist-evoked responses even after the compound has been

washed out.[3][6] This "primed potentiation" can last for over 30 minutes.[3][6]

The activation of α7 nAChR by GAT107 has been shown to trigger downstream signaling

pathways that mediate its anti-inflammatory and cytoprotective effects. Notably, GAT107

signaling can:

Inhibit the NF-κB Pathway: Activation of α7 nAChR can suppress the activation of Nuclear

Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-

inflammatory cytokines.[1]
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Activate the Nrf2/HO-1 Pathway: GAT107 can activate the Nuclear factor erythroid 2-related

factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme

Oxygenase-1 (HO-1). This contributes to the reduction of oxidative stress.[1]

Data Presentation
The following tables summarize quantitative data from key in vitro experiments demonstrating

the efficacy of GAT107 in macrophage cell models.

Table 1: Effect of GAT107 on Macrophage Function under Hyperoxic Stress
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Cell Line Treatment
Concentrati
on

Outcome Result Reference

RAW 264.7

Hyperoxia

(95% O₂) +

GAT107

3.3 µM Phagocytosis

Significantly

attenuated

the

hyperoxia-

induced

decrease in

phagocytic

function.[2]

[2]

RAW 264.7

Hyperoxia

(95% O₂) +

GAT107

3.3 µM
Extracellular

HMGB1

Significantly

decreased

hyperoxia-

induced

release of

HMGB1.[6]

[6]

RAW 264.7

Hyperoxia

(95% O₂) +

GAT107

3.3 µM
Extracellular

TNFα

Significantly

decreased

the levels of

extracellular

TNFα.[1]

[1]

RAW 264.7

Hyperoxia

(95% O₂) +

GAT107

3.3 µM
MnSOD

Activity

Significantly

increased

MnSOD

activity

compared to

vehicle-

treated

hyperoxic

cells.[1]

[1]

RAW 264.7 Hyperoxia

(95% O₂) +

GAT107

3.3 µM Glutathionylat

ed MnSOD

Significantly

decreased

the level of

glutathionylat

[1]
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ed MnSOD.

[1]

Table 2: Electrophysiological Characterization of GAT107 on Human α7 nAChR expressed in

Xenopus Oocytes

Parameter
GAT107
Concentration

Value Reference

Direct Activation

(Peak Current)
10 µM

38 ± 8-fold increase

over ACh control
[6]

Direct Activation (Net

Charge)
10 µM

514 ± 28-fold increase

over ACh control
[6]

Primed Potentiation

(ACh response after

GAT107 washout)

10 µM
~150-fold increase

over initial ACh control
[6]

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of GAT107 in cell

culture, based on published studies.

Cell Culture
Murine macrophage-like RAW 264.7 cells are a suitable model for studying the anti-

inflammatory and immunomodulatory effects of GAT107.

Cell Line: RAW 264.7 (ATCC TIB-71)

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Subculturing: Subculture every 2-3 days when cells reach 70-80% confluency. Cells are

adherent and can be detached by gentle scraping.[7]
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Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key function that can be

impaired by inflammatory conditions like hyperoxia.

Materials:

RAW 264.7 cells

24-well plates

GAT107

Recombinant HMGB1 (optional, as an inflammatory stimulus)[6]

Fluorescein isothiocyanate (FITC)-labeled latex beads

Trypan Blue solution (0.04%)

Phosphate Buffered Saline (PBS)

Fixation and permeabilization buffers

Rhodamine phalloidin (for F-actin staining)

DAPI (for nuclear staining)

Fluorescence microscope

Protocol:

Seed RAW 264.7 cells in 24-well plates and allow them to adhere for 6 hours.[6]

Induce inflammatory stress if required (e.g., expose cells to >95% O₂ for 24 hours or treat

with 10 µg/mL recombinant HMGB1).[1][6]

Treat cells with the desired concentration of GAT107 (e.g., 3.3 µM) or vehicle control

(DMSO) during the stress induction period.[1][6]
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After the treatment period, add opsonized FITC-labeled latex beads to the cells at a ratio of

100:1 (beads:cell) and incubate for 1 hour at 37°C.[6]

To quench the fluorescence of non-internalized beads, add 0.04% Trypan Blue solution in

PBS and incubate for 10 minutes.[6]

Wash the cells three times with cold PBS.

Fix and permeabilize the cells according to standard immunofluorescence protocols.

Stain the cells with rhodamine phalloidin to visualize the cytoskeleton and DAPI to visualize

the nucleus.[1]

Acquire images using a fluorescence microscope.

Quantify phagocytosis by counting the number of beads per macrophage in at least 200 cells

per condition. The phagocytic activity can be represented as the percentage of beads

phagocytosed per macrophage.[1]

Western Blot for Extracellular HMGB1
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP)

molecule released from stressed or necrotic cells, acting as a pro-inflammatory mediator.

Materials:

RAW 264.7 cells

Cell culture plates

GAT107

Lysis buffer (RIPA or similar) with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer
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PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against HMGB1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions

(e.g., hyperoxia) as described previously.

Collect the cell culture supernatant.

Concentrate the supernatant proteins if necessary.

Measure the protein concentration of the cell lysates (for normalization, if needed) using a

BCA assay.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify band intensities using densitometry software.

TNF-α ELISA
This assay quantifies the amount of the pro-inflammatory cytokine Tumor Necrosis Factor-

alpha (TNF-α) secreted into the cell culture medium.

Materials:

RAW 264.7 cells

Cell culture plates

GAT107

LPS (lipopolysaccharide) as an inflammatory stimulus (optional)

TNF-α ELISA kit (follow manufacturer's instructions)

Microplate reader

Protocol:

Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions

(e.g., hyperoxia or LPS stimulation).[1]

After the incubation period, collect the cell culture supernatant.

Centrifuge the supernatant to remove any cellular debris.

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's

protocol.[8][9][10][11][12] This typically involves:

Adding standards and samples to a pre-coated microplate.

Incubation steps with detection antibodies and enzyme conjugates.
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Washing steps to remove unbound reagents.

Addition of a substrate to produce a colorimetric signal.

Stopping the reaction and measuring the absorbance at the appropriate wavelength using

a microplate reader.

Calculate the concentration of TNF-α in the samples based on the standard curve.

MnSOD Activity Assay
Manganese superoxide dismutase (MnSOD) is a key mitochondrial antioxidant enzyme. This

assay measures its enzymatic activity.

Materials:

RAW 264.7 cells

Cell culture plates

GAT107

Cell lysis buffer

MnSOD activity assay kit (colorimetric or gel-based)

Protein quantification assay (e.g., BCA)

Protocol:

Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions

(e.g., hyperoxia).[1]

Harvest the cells and prepare cell lysates according to the assay kit's instructions.

Measure the protein concentration of the lysates for normalization.

Perform the MnSOD activity assay according to the manufacturer's protocol.[1][13] This often

involves a reaction where superoxide radicals are generated and react with a detector
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molecule to produce a colored product. The activity of SOD inhibits this reaction.

Measure the absorbance at the specified wavelength.

Calculate the MnSOD activity and normalize it to the protein concentration. The results can

be expressed as units of activity per milligram of protein.[1]

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: GAT107 signaling pathway.
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1. Seed RAW 264.7 cells

2. Induce stress (e.g., Hyperoxia) &
Treat with GAT107/Vehicle

3. Add FITC-labeled latex beads

4. Incubate (1 hr, 37°C)

5. Quench extracellular fluorescence

6. Fix, Permeabilize, and Stain
(Phalloidin/DAPI)

7. Fluorescence Microscopy

8. Quantify phagocytosis

Click to download full resolution via product page

Caption: Phagocytosis assay workflow.
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Caption: Logic of GAT107's anti-inflammatory action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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